molecular formula C₂₁H₁₈N₂O B1663202 Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)- CAS No. 324077-62-5

Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)-

Cat. No. B1663202
M. Wt: 314.4 g/mol
InChI Key: AGKKYNURMHHCFP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)- is a type of imidazo[1,2-a]pyridine derivative. Imidazo[1,2-a]pyridine acts as a versatile scaffold in organic synthesis and drug development . It has been found in many biologically active compounds .


Synthesis Analysis

Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)- can be synthesized through various methods. For instance, a novel series of amide functionalized imidazo[1,2-a]pyridine derivatives were synthesized and screened for their anticancer activities . The structural elucidation of the synthesized imidazo-pyridine derivatives was performed by different spectroscopic techniques including IR, NMR, and Mass .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)- can be analyzed using various spectroscopic techniques including IR, NMR, and Mass . The structure of these compounds is mainly based on the pattern and position of the substitution .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)- exhibits reactivity and multifarious biological activity . Different methods were reported for the synthesis of imidazo[1,2-a]pyridines in the presence of various catalysts and reaction conditions .

Scientific Research Applications

Antiulcer Agents

Imidazo[1,2-a]pyridines, including 3,3-bis(phenylmethyl)- derivatives, have been identified as novel antiulcer agents. They exhibit gastric antisecretory and cytoprotective properties, with a potential mechanism involving the inhibition of the H+/K+-ATPase enzyme, distinct from histamine (H2) receptor antagonists or prostaglandin analogues (Kaminski et al., 1985).

Synthesis and Derivative Formation

A variety of imidazo[1,2-a]pyridin-2-one derivatives have been synthesized through novel reactions, including those involving 4-(arylmethylene)-2-phenyloxazol-5(4H)-ones and pyridin-2-amine. These derivatives offer new opportunities in scientific research due to their convenient and efficient synthesis methods (Tu et al., 2007).

Pharmacological Properties

The imidazo[1,2-a]pyridine scaffold, including its 3,3-bis(phenylmethyl)- derivatives, is gaining interest in medicinal chemistry due to its diverse pharmacological properties. These properties include enzyme inhibition, receptor ligand activity, and potential as anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).

Anticholinesterase Potential

Imidazo[1,2-a]pyridine-based compounds have shown potential in treating heart and circulatory failures. Some derivatives demonstrate strong AChE inhibition, suggesting their utility in pharmaceutical applications (Kwong et al., 2019).

Medicinal Relevance of Functionalized Derivatives

C2-functionalized imidazo[1,2-a]pyridines, such as the 3,3-bis(phenylmethyl)- derivative, are explored for their medicinal relevance. This includes potential applications in various therapeutic areas due to the scaffold's wide range of biological activities (Sharma & Prasher, 2022).

Fluorescent Properties for Organic Compounds

Substituent effects on the fluorescent properties of imidazo[1,2-a]pyridine-based compounds, including 3,3-bis(phenylmethyl)- derivatives, have been explored. These studies contribute to the search for novel fluorescent organic compounds (Tomoda et al., 1999).

Future Directions

Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)- and its derivatives have shown a broad range of biological activities . This review is mainly based on the pattern and position of the substitution, and should help the scientific community to bring about future developments .

properties

IUPAC Name

3,3-dibenzylimidazo[1,2-a]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c24-20-21(15-17-9-3-1-4-10-17,16-18-11-5-2-6-12-18)23-14-8-7-13-19(23)22-20/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKKYNURMHHCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2(C(=O)N=C3N2C=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433235
Record name Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)-

CAS RN

324077-62-5
Record name Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)-
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Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)-
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Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)-
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Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)-
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Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)-
Reactant of Route 6
Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)-

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